
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
“4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is used in various applications in the agrochemical and pharmaceutical industries . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) and its derivatives has been a key area of research in the agrochemical and pharmaceutical industries . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997 . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” is represented by the InChI key QHLLEZOPZRBCOY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Trifluoromethylpyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical And Chemical Properties Analysis
The physical form of “4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” is liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Applications De Recherche Scientifique
Synthetic Methodologies and Functionalization Strategies
Trifluoromethyl-substituted Pyridines Synthesis : The preparation of trifluoromethyl-substituted pyridines, including derivatives similar to 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, can be efficiently achieved through displacement reactions involving halopyridines. Cottet and Schlosser (2002) demonstrated the extension of a literature method for converting 2-iodopyridines into 2-(trifluoromethyl)pyridines by displacement of iodide using (trifluoromethyl)copper generated in situ. This method highlights the reactivity of halogenated pyridines towards nucleophilic substitution, which is pivotal for synthesizing fluorinated pyridine derivatives (Cottet & Schlosser, 2002).
Deprotonative Coupling with Aldehydes : Shigeno et al. (2019) explored the deprotonative functionalization of pyridine derivatives, including those with electron-withdrawing groups such as bromo and trifluoromethyl, with aldehydes. This method, utilizing an amide base generated in situ, demonstrates the utility of halogenated and fluorinated pyridines in creating complex molecules under ambient conditions, potentially enabling the synthesis of novel compounds for further applications (Shigeno et al., 2019).
Arylation of Adamantanamines : Research by Lyakhovich et al. (2019) on the heteroarylation of adamantane-containing amines with bromopyridines, including fluorine-containing derivatives, underlines the adaptability of halogenated pyridines in cross-coupling reactions. Such methodologies underscore the potential of 4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in constructing heterocyclic compounds that could have significance in medicinal chemistry and material sciences (Lyakhovich et al., 2019).
Direct Radiofluorination for Radiopharmaceuticals : The work by Brugarolas et al. (2016) on the direct fluorination of pyridine N-oxides to produce fluorinated pyridines presents a significant advancement in synthesizing radiopharmaceuticals. This method offers a pathway to label pyridine derivatives with fluorine-18, a crucial isotope in PET imaging, highlighting the importance of fluorinated pyridines in medical diagnostics (Brugarolas et al., 2016).
Metalations and Functionalizations : Further exploration by Cottet et al. (2004) into the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines reveals the versatility of these compounds in organic synthesis. Their work specifically on regioselective carboxylation and functionalization underscores the potential for constructing complex molecules from halogenated and fluorinated pyridines, facilitating the synthesis of compounds with varied biological and physical properties (Cottet et al., 2004).
Safety And Hazards
Orientations Futures
Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYBUAZRNKVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



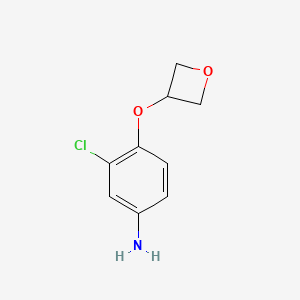
![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1411961.png)
amine](/img/structure/B1411962.png)
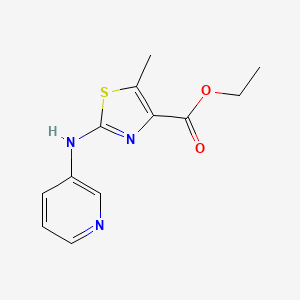
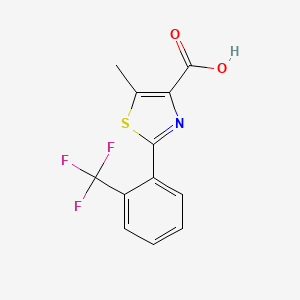
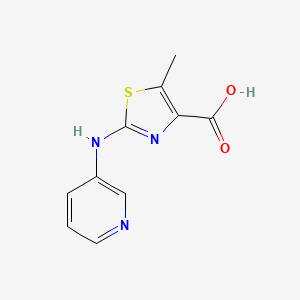
![N-[(5-bromopyridin-3-yl)methyl]-N-butylcyclopropanamine](/img/structure/B1411969.png)
![N-[(5-bromopyridin-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1411970.png)
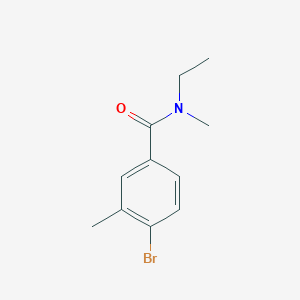
amine](/img/structure/B1411973.png)
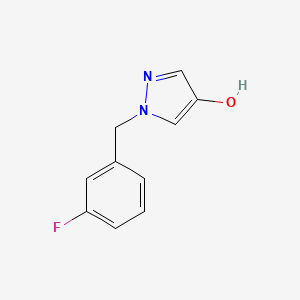
![1-[(5-Bromopyridin-2-yl)methyl]azepane](/img/structure/B1411979.png)
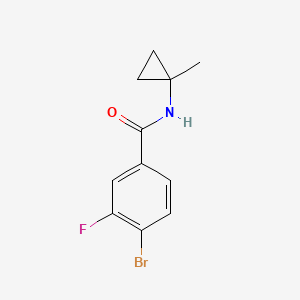
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1411982.png)